molecular formula C18H20N2O4S B2796443 2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide CAS No. 921897-99-6

2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

Cat. No.: B2796443
CAS No.: 921897-99-6
M. Wt: 360.43
InChI Key: JIIDDNWZPCQWIO-UHFFFAOYSA-N
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Description

This compound is a non-steroidal anti-inflammatory drug (NSAID) with potent antipyretic activity . It has been compared with indomethacin and other NSAIDs in experimental animals . The compound is not intended for human or veterinary use but is available for research use.

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

  • Asymmetric Alkynylation of Cyclic Imines

    Research demonstrates the successful asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines using chiral phosphoric acid and Ag(I) catalysts. This method facilitates the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, showcasing the versatility of these compounds in organic synthesis (Ren, Wang, & Liu, 2014).

  • Aza-Reformatsky Reaction with Cyclic Imines

    Another study highlights the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. The process utilizes a diaryl prolinol L4 as the chiral ligand, showcasing the compounds' utility in constructing chiral centers (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

  • Intramolecular Diels-Alder Reactions

    A different approach involves the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This method highlights the structural diversity achievable with dibenzo[b,f][1,4]oxazepin scaffolds, contributing to the development of compounds with potential pharmacological properties (Greig, Tozer, & Wright, 2001).

Biological Applications and Molecular Docking

  • Molecular Docking and Antimicrobial Agents

    Research on N-ethyl-N-methylbenzenesulfonamide derivatives investigates their potential as antimicrobial and antiproliferative agents. This study emphasizes the role of molecular docking in understanding the mode of action of these compounds, providing insights into their biological activities (Abd El-Gilil, 2019).

  • Enantioselective Alkylation

    A study on the enantioselective alkylation of dibenzo[b,f][1,4]oxazepines with Et2Zn catalyzed by a (R)-VAPOL-Zn(II) complex represents the first example of enantioselective addition of Et2Zn to cyclic aldimines, highlighting the synthetic utility of these compounds in stereocontrolled organic synthesis (Munck, Sukowski, Vila, & Pedro, 2017).

Mechanism of Action

This compound has shown potent inhibitory activity on acute and subacute inflammation such as carrageenin hind paw edema, acetic acid-induced increased vascular permeability, UV-erythema, and felt pellet-induced granuloma formation . It also displayed antipyretic activity at low doses which were widely different from its anti-inflammatory and analgesic effective dose .

Safety and Hazards

The compound produced gastrointestinal ulcer similar to indomethacin in rats, and its gastric ulcerogenicity was about one-half that of indomethacin . The acute lethal toxicity of the compound was about 1/8 and 1/24 that of indomethacin in rats and mice, respectively .

Properties

IUPAC Name

2-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11(2)10-25(22,23)20-13-5-7-16-14(9-13)18(21)19-15-8-12(3)4-6-17(15)24-16/h4-9,11,20H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIDDNWZPCQWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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